molecular formula C8H20NO2P B3049339 Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI) CAS No. 20262-87-7

Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)

Cat. No.: B3049339
CAS No.: 20262-87-7
M. Wt: 193.22 g/mol
InChI Key: UHRWQVZMGFDNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI): is an organophosphorus compound with the molecular formula C8H20NO2P and a molecular weight of 193.227 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to by other names such as diethyl amidophosphonate and diethyl phosphoramidate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidous acid, diethyl-, diethyl ester can be achieved through several methods. One common approach involves the reaction of phosphorus halides with alcohols in the presence of a base. Another method includes the use of phosphates as substrates, which react with amines under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or chloroform .

Industrial Production Methods: In industrial settings, the production of phosphoramidous acid, diethyl-, diethyl ester often involves large-scale reactions using phosphorus trichloride and diethylamine . The process is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phosphoramidous acid, diethyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphoramidic acid derivatives , phosphine derivatives , and various substituted phosphoramides .

Mechanism of Action

The mechanism by which phosphoramidous acid, diethyl-, diethyl ester exerts its effects involves its interaction with various molecular targets. It can act as a phosphorylating agent , transferring its phosphorus-containing group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison: Phosphoramidous acid, diethyl-, diethyl ester is unique due to its specific diethyl ester groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-diethoxyphosphanyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10-7-3)11-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRWQVZMGFDNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364090
Record name Diethyl N,N-diethylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20262-87-7
Record name Diethyl N,N-diethylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Reactant of Route 4
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Reactant of Route 5
Reactant of Route 5
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Reactant of Route 6
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.